Thalidomide-O-PEG4-Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG4-Acid is a synthetic compound that combines a thalidomide moiety with a polyethylene glycol (PEG4) chain, terminated with a carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation. The chemical formula of this compound is C24H30N2O11, and it has a molecular weight of 522.5 .
準備方法
The synthesis of Thalidomide-O-PEG4-Acid involves several steps. The thalidomide moiety is first synthesized, followed by the attachment of the PEG4 chain and the carboxylic acid group. The reaction conditions typically involve the use of activators such as EDC or HATU to facilitate the coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
Thalidomide-O-PEG4-Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amine-containing moieties in the presence of activators like EDC or HATU.
Click Chemistry Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with molecules containing DBCO or BCN groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Thalidomide-O-PEG4-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target specific proteins for degradation.
Biology: Employed in studies involving protein degradation and the investigation of protein functions.
Medicine: Utilized in the development of targeted therapies for various diseases, including cancer.
Industry: Applied in the design of advanced drug conjugates and targeted therapies.
作用機序
The mechanism of action of Thalidomide-O-PEG4-Acid involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. This compound binds to cereblon, a component of the E3 ubiquitin ligase complex, which facilitates the ubiquitination and subsequent degradation of the target protein . This process involves the recruitment of the target protein to the E3 ligase complex, leading to its ubiquitination and degradation by the proteasome .
類似化合物との比較
Thalidomide-O-PEG4-Acid is unique due to its combination of a thalidomide moiety with a PEG4 chain and a carboxylic acid group. Similar compounds include:
Thalidomide-O-PEG4-NHS Ester: A PROTAC linker that incorporates the thalidomide-based cereblon ligand and a PEG4 linker, reactive with amine moieties.
Thalidomide-O-PEG4-Azide: A PEG-based PROTAC linker that can undergo click chemistry reactions with alkyne-containing molecules.
These similar compounds share the thalidomide moiety and PEG4 linker but differ in their terminal functional groups, which confer different reactivity and applications.
特性
分子式 |
C26H33N3O12 |
---|---|
分子量 |
579.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34) |
InChIキー |
NUQAHUZNPRLYKB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。